molecular formula C18H12N4O2 B275472 N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

カタログ番号 B275472
分子量: 316.3 g/mol
InChIキー: DNTGSJJZXMRFAS-CIAFOILYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. CFI-400945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

作用機序

CFI-400945 exerts its anti-tumor activity by inhibiting N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, which is involved in the DNA damage response pathway. N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide is activated in response to DNA damage and helps to repair the damage by halting the cell cycle and allowing time for DNA repair to occur. Inhibition of N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide by CFI-400945 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
CFI-400945 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. CFI-400945 has been shown to have a synergistic effect with other anti-cancer agents, which makes it a potential candidate for combination therapy.

実験室実験の利点と制限

One of the advantages of CFI-400945 is its potent anti-tumor activity as a single agent. This makes it a potential candidate for the treatment of chemotherapy-resistant tumors. However, one of the limitations of CFI-400945 is its narrow therapeutic window, which means that it can be toxic at higher doses. This makes it important to carefully monitor the dose and schedule of administration in clinical trials.

将来の方向性

There are several potential future directions for the development of CFI-400945. One direction is the combination of CFI-400945 with other anti-cancer agents to enhance its efficacy. Another direction is the development of biomarkers that can predict response to CFI-400945, which can help to identify patients who are most likely to benefit from the treatment. Additionally, the development of more potent and selective N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide inhibitors may lead to the development of more effective anti-cancer therapies.

合成法

CFI-400945 can be synthesized using a two-step process. The first step involves the condensation of 2-cyanophenylboronic acid and 2-furaldehyde in the presence of a base to form the intermediate compound, 5-(2-cyanophenyl)-2-furylmethanol. The second step involves the reaction of the intermediate compound with isonicotinohydrazide in the presence of a catalyst to form the final product, CFI-400945.

科学的研究の応用

CFI-400945 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. It has also been shown to have potent anti-tumor activity as a single agent in various types of cancer, including ovarian, breast, and lung cancer.

特性

製品名

N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

分子式

C18H12N4O2

分子量

316.3 g/mol

IUPAC名

N-[(E)-[5-(2-cyanophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H12N4O2/c19-11-14-3-1-2-4-16(14)17-6-5-15(24-17)12-21-22-18(23)13-7-9-20-10-8-13/h1-10,12H,(H,22,23)/b21-12+

InChIキー

DNTGSJJZXMRFAS-CIAFOILYSA-N

異性体SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3

SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

正規SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。